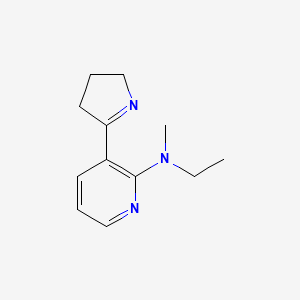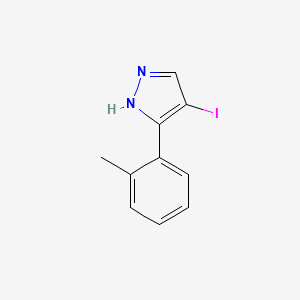
2-Methyl-6-(piperidin-1-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(piperidin-1-yl)nicotinonitrile is a heterocyclic compound that features a piperidine ring attached to a nicotinonitrile core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(piperidin-1-yl)nicotinonitrile typically involves a multi-step process. One common method is the Dimroth rearrangement, which involves the reaction of chalcones with malononitrile and secondary heterocyclic amines such as piperidine . The reaction is usually carried out in dry alcohol, yielding the desired nicotinonitrile derivatives in fair to good yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(piperidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce nitrile groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield primary amines.
Scientific Research Applications
2-Methyl-6-(piperidin-1-yl)nicotinonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-6-(piperidin-1-yl)nicotinonitrile is not fully understood. it is believed to interact with various molecular targets and pathways in the body. For example, piperidine derivatives are known to inhibit certain enzymes and receptors, which can lead to various pharmacological effects .
Comparison with Similar Compounds
Piperidine: A simple heterocyclic amine that serves as a building block for many pharmaceuticals.
Nicotinonitrile: A nitrile derivative of pyridine that is used in the synthesis of various organic compounds.
Uniqueness: 2-Methyl-6-(piperidin-1-yl)nicotinonitrile is unique due to its combined structural features of both piperidine and nicotinonitrile. This combination imparts unique chemical and biological properties, making it a valuable compound in research and development.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-methyl-6-piperidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H15N3/c1-10-11(9-13)5-6-12(14-10)15-7-3-2-4-8-15/h5-6H,2-4,7-8H2,1H3 |
InChI Key |
CUZBPKMOAVXCRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


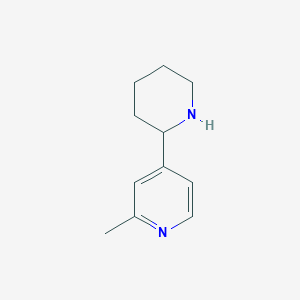

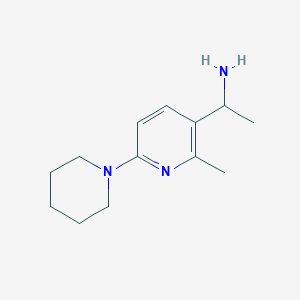



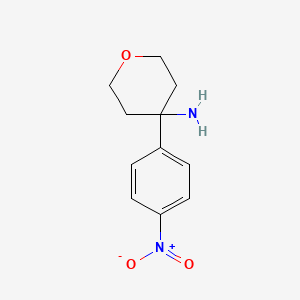
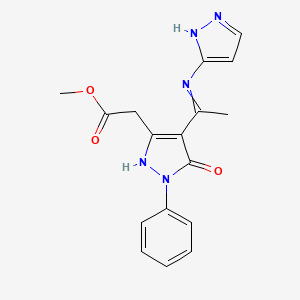
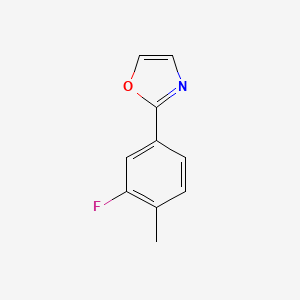

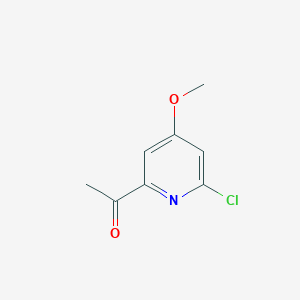
![3-(4-Isopropylbenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11807754.png)
